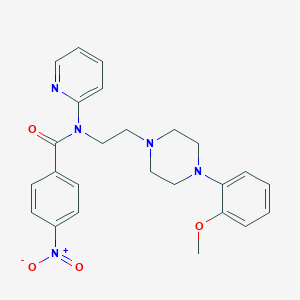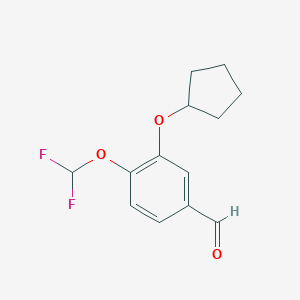
3-(Cyclopentyloxy)-4-(difluoromethoxy)benzaldehyde
概要
説明
Synthesis Analysis
The synthesis of benzaldehyde derivatives is a topic of interest in several papers. Paper describes a copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes to produce trifluoromethylated naphthoquinones. Similarly, paper discusses a copper-catalyzed radical cascade difluoromethylation/cyclization of the same starting materials to yield difluoromethylated naphthoquinones. These methods highlight the potential for creating complex molecules from simpler benzaldehyde derivatives through catalytic processes, which could be applicable to synthesizing the compound of interest.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be quite complex, as indicated by paper , which details the synthesis and structural determination of a substituted benzaldehyde with a triazatriphosphine oxide group. The compound was characterized using various spectroscopic techniques and X-ray analysis, demonstrating the importance of these methods in confirming molecular structures. This approach could be applied to determine the structure of "3-(Cyclopentyloxy)-4-(difluoromethoxy)benzaldehyde."
Chemical Reactions Analysis
The reactivity of benzaldehyde derivatives in chemical reactions is another area of focus. Paper explores the regioselective cycloadditions of benzynes, which could be relevant to understanding how the difluoromethoxy group in the compound of interest might react under similar conditions. Additionally, paper describes photochemical and acid-catalyzed rearrangements of a carbomethoxy-substituted cyclohexadienone, which provides insight into how different substituents on a benzaldehyde derivative can influence its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are crucial for their practical applications. Paper discusses a benzaldehyde derivative used as a fluorogenic reagent for high-sensitivity chromatographic analysis, indicating the potential for such compounds to be used in analytical chemistry. The properties of the compound, such as its fluorescence and reactivity with primary amines, are essential for its function. These properties could be compared to those of "3-(Cyclopentyloxy)-4-(difluoromethoxy)benzaldehyde" to predict its behavior in similar applications.
科学的研究の応用
Process Development for PDE IV Inhibitor
A study focused on developing an industrial process for a compound structurally similar to 3-(Cyclopentyloxy)-4-(difluoromethoxy)benzaldehyde, highlighting its role as a potent PDE IV type inhibitor. This research is significant for understanding scalable synthesis and the importance of safety, economics, and environmental impact in chemical manufacturing (Charles et al., 1998).
Green Chemistry in Education
Another study demonstrates the use of a similar benzaldehyde derivative in an undergraduate chemistry project, emphasizing the application of green chemistry principles and innovative chemical research methods (Verdía et al., 2017).
Synthesis of Amorfrutins and Cytotoxicity Evaluation
Research using a benzaldehyde derivative as a starting material for synthesizing amorfrutins A and B, and evaluating their cytotoxicity against human tumor cell lines, illustrates the potential therapeutic applications of such compounds (Brandes et al., 2020).
Photocatalytic Synthesis Applications
A study involving the photocatalytic conversion of benzyl alcohol to benzaldehyde under environmentally friendly conditions showcases the application of similar compounds in green chemistry and sustainable industrial processes (Lima et al., 2017).
Safety And Hazards
特性
IUPAC Name |
3-cyclopentyloxy-4-(difluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c14-13(15)18-11-6-5-9(8-16)7-12(11)17-10-3-1-2-4-10/h5-8,10,13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHDWLJLONFERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590267 | |
| Record name | 3-(Cyclopentyloxy)-4-(difluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentyloxy)-4-(difluoromethoxy)benzaldehyde | |
CAS RN |
153587-14-5 | |
| Record name | 3-(Cyclopentyloxy)-4-(difluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

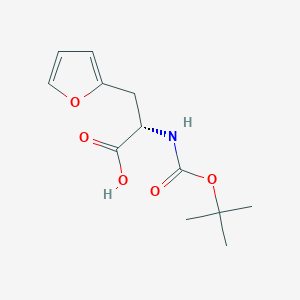
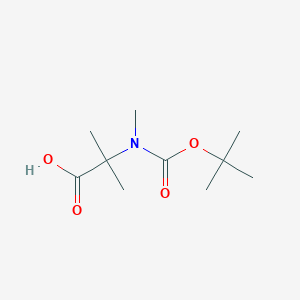
![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)




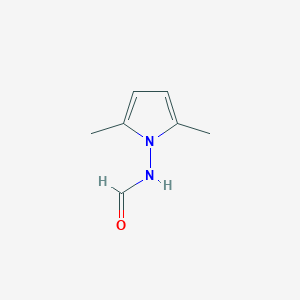
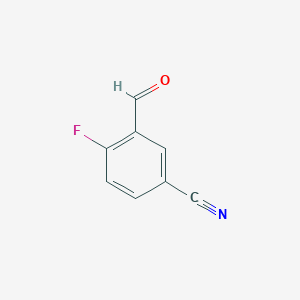
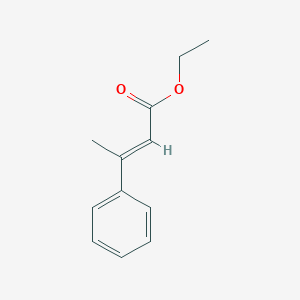

![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)
